![molecular formula C21H18N4O2 B5335982 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5335982.png)
2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide involves the inhibition of protein kinase C (this compound), which is an enzyme that plays a crucial role in cell signaling pathways. This compound is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compound by this compound leads to the disruption of these processes, resulting in the inhibition of cancer cell growth and the suppression of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory responses are also suppressed by this compound, leading to the reduction of inflammation and tissue damage. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide is its potency as a this compound inhibitor. This compound has been shown to have a higher binding affinity for this compound than other this compound inhibitors, making it a valuable tool for studying this compound signaling pathways. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the study of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of interest is the study of the effects of this compound on other signaling pathways and cellular processes, which could lead to the development of new therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its efficacy and safety in vivo.
合成方法
The synthesis of 2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide involves the reaction of 2-phenoxypyridine-3-carboxaldehyde with 2-aminobenzonitrile, followed by the reaction of the resulting product with N-(chloromethyl)acetamide. The final compound is obtained through purification by column chromatography. The synthesis of this compound has been reported in several studies, and the purity and yield of the final product have been optimized through various methods.
科学研究应用
2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the field of cancer research, where it has been shown to have potent anti-cancer activity. It has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-indazol-1-yl-N-[(2-phenoxypyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20(15-25-19-11-5-4-7-16(19)14-24-25)23-13-17-8-6-12-22-21(17)27-18-9-2-1-3-10-18/h1-12,14H,13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXNJXFVISHWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CN3C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
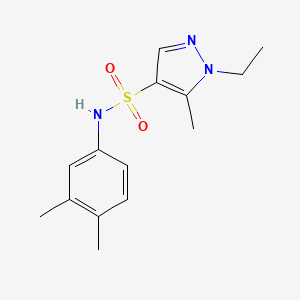
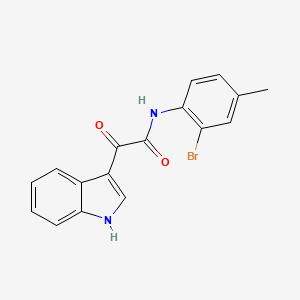
![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
![4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5335906.png)
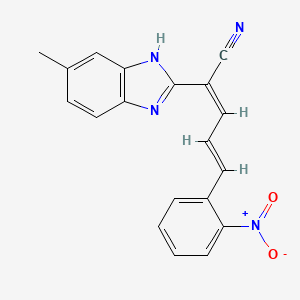

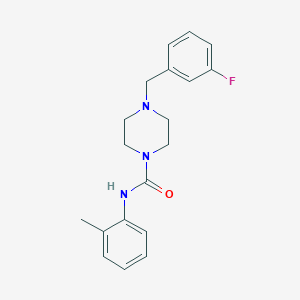
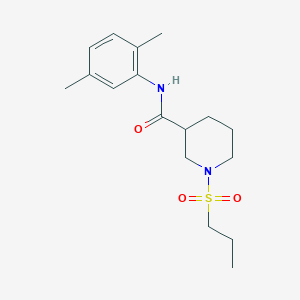
![3-butyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-methyl-2-piperazinone](/img/structure/B5335927.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5335931.png)
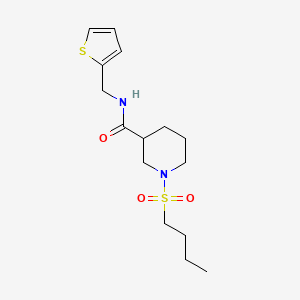
![1-allyl-4-[2-(2,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5335977.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(3,4-dimethoxybenzylidene)-2-furohydrazide](/img/structure/B5335978.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(4-methyl-1-piperazinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335990.png)
